2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with two chlorine atoms and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the key intermediate, 3,5-dichloropyridine, which is then subjected to various reactions including hydrazinolysis, cyclization, bromination, and acidolysis . The final step involves the formation of the triazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(3,5-Dichloropyridin-2-yl)sulfonyl acetic acid
- 3,5-Dichloro-2-arylpyridines
Uniqueness
What sets 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid apart is its unique combination of a pyridine ring with a triazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H6Cl2N4O2 |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6Cl2N4O2/c1-4-7(9(16)17)14-15(13-4)8-6(11)2-5(10)3-12-8/h2-3H,1H3,(H,16,17) |
InChI Key |
GERNVFWPGIQEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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